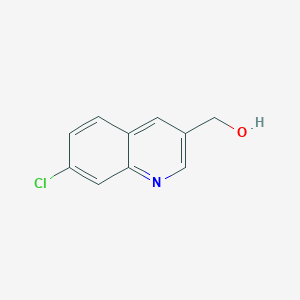
1-(4-Isothiocyanatophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isothiocyanatophenyl)ethan-1-ol is an organic compound with the molecular formula C9H9NOS It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with ethylene glycol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure maximum yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(4-Isothiocyanatophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Thiourea derivatives.
科学研究应用
1-(4-Isothiocyanatophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Isothiocyanatophenyl)ethan-1-ol involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Phenyl isothiocyanate: Similar structure but lacks the ethan-1-ol moiety.
4-Isothiocyanatobenzyl alcohol: Similar structure with a benzyl alcohol group instead of ethan-1-ol.
4-Isothiocyanatophenylacetic acid: Contains an acetic acid group instead of ethan-1-ol.
Uniqueness: 1-(4-Isothiocyanatophenyl)ethan-1-ol is unique due to the presence of both an isothiocyanate group and an ethan-1-ol moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
352439-92-0 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC 名称 |
1-(4-isothiocyanatophenyl)ethanol |
InChI |
InChI=1S/C9H9NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5,7,11H,1H3 |
InChI 键 |
RLAVVXPJKUGUJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)N=C=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


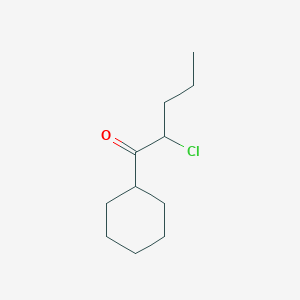
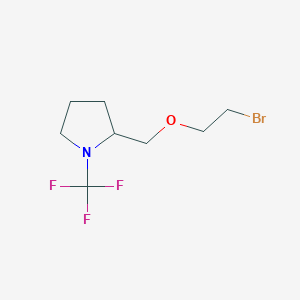
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)

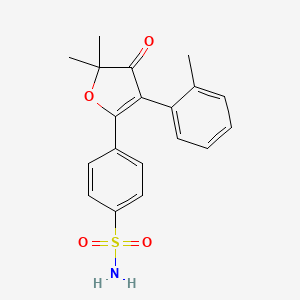

![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
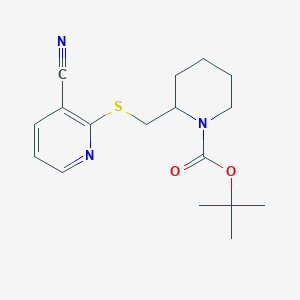

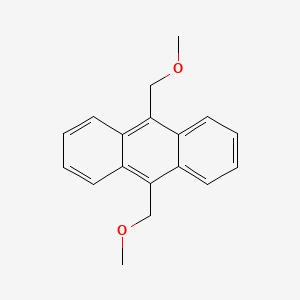
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

